molecular formula C21H17NO B14586082 2-Benzyl-6-phenyl-2,3-dihydro-1H-isoindol-1-one CAS No. 61255-66-1

2-Benzyl-6-phenyl-2,3-dihydro-1H-isoindol-1-one

Katalognummer: B14586082
CAS-Nummer: 61255-66-1
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: KWTQADOFDRYWCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-6-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that includes a benzyl group and a phenyl group attached to an isoindoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of lithiated N-phenylnaphthalene-1-carboxamide with dimethylformamide (DMF) at low temperatures, followed by quenching with methanol . This method ensures the formation of the isoindoline core with the desired substituents.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzyl-6-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-6-phenyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Benzyl-6-phenyl-2,3-dihydro-1H-isoindol-1-one exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Benzyl-6-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

61255-66-1

Molekularformel

C21H17NO

Molekulargewicht

299.4 g/mol

IUPAC-Name

2-benzyl-6-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C21H17NO/c23-21-20-13-18(17-9-5-2-6-10-17)11-12-19(20)15-22(21)14-16-7-3-1-4-8-16/h1-13H,14-15H2

InChI-Schlüssel

KWTQADOFDRYWCJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.